Globotriaosylsphingosine

説明

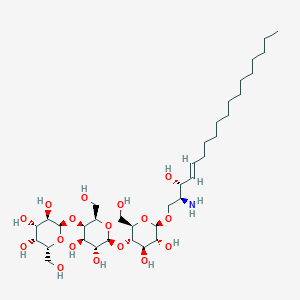

Structure

2D Structure

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126550-86-5 | |

| Record name | Globotriaosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biosynthesis of Globotriaosylsphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globotriaosylsphingosine, also known as Lyso-Gb3, is a deacylated derivative of globotriaosylceramide (Gb3). It has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2][3] While Gb3 is the primary accumulating substrate in Fabry disease, Lyso-Gb3 is considered a key pathogenic molecule, with elevated levels correlating with clinical manifestations such as renal insufficiency, cardiac involvement, and neuropathology.[2][3][4] Understanding the biosynthetic pathways of Lyso-Gb3 is critical for developing therapeutic strategies for Fabry disease and other related conditions. This guide provides an in-depth overview of the formation of Lyso-Gb3, experimental protocols for its quantification, and relevant quantitative data.

Biosynthetic Pathways of this compound (Lyso-Gb3)

The formation of Lyso-Gb3 is primarily understood to occur through two main pathways: the deacylation of the accumulating glycosphingolipid, globotriaosylceramide (Gb3), and to a lesser extent, a potential de novo synthesis pathway.

Formation via Deacylation of Globotriaosylceramide (Gb3)

The canonical and most significant pathway for Lyso-Gb3 formation, particularly in the context of Fabry disease, is the deacylation of Gb3. This process occurs within the lysosome where Gb3 accumulates due to deficient α-galactosidase A activity.[5]

The synthesis of the precursor, Gb3, begins in the endoplasmic reticulum and Golgi apparatus with the formation of ceramide. Ceramide is then sequentially glycosylated to form Gb3. In the lysosome, under pathological conditions of α-galactosidase A deficiency, the accumulated Gb3 becomes a substrate for acid ceramidase (ASAH1).[5][6] This enzyme cleaves the fatty acid chain from ceramide, resulting in the formation of Lyso-Gb3.[5][6]

The key enzymatic steps are as follows:

-

Ceramide Glucosyltransferase (UGCG) transfers glucose from UDP-glucose to ceramide, forming glucosylceramide.

-

Lactosylceramide (B164483) Synthase (B4GALT5) adds a galactose unit from UDP-galactose to glucosylceramide, yielding lactosylceramide.

-

Globotriaosylceramide Synthase (A4GALT) adds a terminal α-1,4-linked galactose from UDP-galactose to lactosylceramide to form Gb3.

-

α-Galactosidase A (GLA) , in healthy individuals, hydrolyzes the terminal α-galactosyl residue from Gb3. In Fabry disease, this step is deficient.

-

Acid Ceramidase (ASAH1) deacylates the accumulated Gb3 in the lysosome to produce this compound (Lyso-Gb3) and a free fatty acid.[5][6]

Figure 1. Biosynthesis of Gb3 and subsequent formation of Lyso-Gb3.

De Novo Synthesis Pathway

While the deacylation of Gb3 is the primary source of Lyso-Gb3, there is evidence suggesting a potential de novo synthesis pathway. This would involve the direct glycosylation of sphingosine (B13886). It has been reported that biosynthesis of galactosylsphingosine (psychosine) from sphingosine can occur.[4] A similar mechanism could potentially lead to the formation of Lyso-Gb3 through the sequential addition of glucose and two galactose moieties to a sphingosine backbone. However, this pathway is less characterized in the context of Lyso-Gb3 formation.

Quantitative Data Summary

The following table summarizes key quantitative data related to Lyso-Gb3 and the enzymes involved in its metabolism.

| Parameter | Value | Condition/Context | Reference |

| Plasma Lyso-Gb3 | |||

| Healthy Controls | 0.4 ± 0.1 pmol/mL (range 0.3-0.5) | Plasma | [7] |

| Classically Affected Fabry Males | 94.4 ± 25.8 pmol/mL (range 52.7-136.8) | Plasma | [7] |

| Classically Affected Fabry Females | 9.6 ± 5.8 pmol/mL (range 4.1-23.5) | Plasma | [7] |

| N215S Cardiac Variant Fabry Males | 9.7 ± 1.0 nM | Plasma | [8] |

| N215S Cardiac Variant Fabry Females | 5.4 ± 0.8 nM | Plasma | [8] |

| Enzyme Kinetics (α-Galactosidase A) | |||

| Km | 8.3 ± 0.5 mM | Using p-nitrophenyl-α-D-galactoside | [9] |

| kcat | 63.5 ± 0.1 s-1 | Using p-nitrophenyl-α-D-galactoside | [9] |

| Km | 144 µM | At optimal pH 5.9 | [10] |

| Vmax | 5.74 pmol/min | At optimal pH 5.9 | [10] |

| Km | 102 µM | At lysosomal pH 4.5 | [10] |

| Vmax | 2.76 pmol/min | At lysosomal pH 4.5 | [10] |

| Enzyme Kinetics (Acid Ceramidase) | |||

| Km | 389 to 413 µM | Using N-lauroylsphingosine | [11] |

| Optimal pH | 4.2 - 4.3 | [11] |

Experimental Protocols

Quantification of Lyso-Gb3 in Plasma by UPLC-ESI-MS/MS

This protocol describes a common method for the sensitive and specific quantification of Lyso-Gb3 in plasma samples using ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry.

Methodology:

-

Internal Standard Preparation: A stock solution of an isotope-labeled Lyso-Gb3 internal standard (e.g., 13C5-Lyso-Gb3) is prepared.[7]

-

Sample Preparation:

-

Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples):

-

The lipid extract is loaded onto an SPE cartridge.

-

The cartridge is washed with appropriate solvents to remove interfering substances.

-

Lyso-Gb3 and the internal standard are eluted with a suitable solvent mixture (e.g., 2% NH4OH in methanol).[12]

-

-

UPLC-MS/MS Analysis:

-

The purified sample is injected into a UPLC system coupled to a tandem mass spectrometer.

-

Chromatographic separation is achieved on a C18 column.

-

Detection is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

-

The transitions monitored are typically m/z 786.4 > 282.3 for Lyso-Gb3 and m/z 791.4 > 287.3 for the 13C5-Lyso-Gb3 internal standard.[7]

-

-

Quantification:

-

A calibration curve is generated using control plasma spiked with known concentrations of Lyso-Gb3.

-

The concentration of Lyso-Gb3 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 2. Experimental workflow for Lyso-Gb3 quantification.

α-Galactosidase A Enzyme Activity Assay

This assay measures the enzymatic activity of α-galactosidase A in biological samples like serum or leukocytes, which is essential for the diagnosis of Fabry disease.

Methodology:

-

Sample Preparation: Leukocytes are isolated from whole blood, or serum is prepared. The cells are lysed to release the lysosomal enzymes.

-

Reaction Mixture:

-

A reaction buffer is prepared with a pH of 4.5 to mimic the lysosomal environment.[9]

-

The artificial substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), is added.

-

-

Enzymatic Reaction:

-

The sample lysate is added to the reaction mixture and incubated at 37°C.

-

α-Galactosidase A, if present and active, will cleave the substrate, releasing 4-methylumbelliferone (B1674119) (4-MU).

-

-

Stopping the Reaction: The reaction is terminated by adding a high pH stop buffer (e.g., glycine-carbonate buffer). This also enhances the fluorescence of the product.

-

Detection:

-

The fluorescence of the liberated 4-MU is measured using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[13]

-

-

Calculation: The enzyme activity is calculated based on the amount of 4-MU produced over time and is typically expressed in nmol/hour/mg of protein.

Conclusion

The biosynthesis of this compound is a critical area of study, particularly for understanding the pathophysiology of Fabry disease. The primary pathway involves the deacylation of accumulated Gb3 by acid ceramidase in the lysosome. The quantification of Lyso-Gb3 is a vital tool for diagnosis, monitoring disease progression, and assessing therapeutic efficacy.[1][7][14] The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and clinicians working to advance the understanding and treatment of Fabry disease. Further research into the potential de novo synthesis of Lyso-Gb3 may reveal additional therapeutic targets.

References

- 1. A simple method for quantification of plasma this compound: Utility for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distributions of Globotriaosylceramide Isoforms, and this compound and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]

- 4. pnas.org [pnas.org]

- 5. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal glycosphingolipid catabolism by acid ceramidase: formation of glycosphingoid bases during deficiency of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of this compound in plasma and urine of fabry patients by stable isotope ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic properties and clinical associations of serum alpha‐galactosidase A in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distributions of Globotriaosylceramide Isoforms, and this compound and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Fabry Disease: A Technical Guide to the Pathogenic Role of Globotriaosylsphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabry disease, an X-linked lysosomal storage disorder, has long been characterized by the accumulation of globotriaosylceramide (Gb3). However, mounting evidence points to its deacylated metabolite, globotriaosylsphingosine (lyso-Gb3), as a primary driver of the disease's complex and severe pathology. This technical guide provides an in-depth exploration of the multifaceted role of lyso-Gb3 in the pathogenesis of Fabry disease. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this debilitating condition. This document details the biochemical origins of lyso-Gb3, its utility as a clinical biomarker, and its direct involvement in key pathological processes, including inflammation, fibrosis, and cellular dysfunction. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.

Introduction: The Emergence of a Key Pathogenic Molecule

Fabry disease results from deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of Gb3 in various cell types. For many years, Gb3 was considered the principal pathogenic agent. However, the discovery of elevated levels of lyso-Gb3 in the plasma and tissues of Fabry patients has shifted the paradigm.[1][2] Lyso-Gb3, a more soluble and cytotoxic molecule, is now recognized as a critical mediator of the systemic manifestations of the disease, including debilitating neuropathic pain, progressive kidney failure, and life-threatening cardiovascular complications.[3][4] Its plasma concentrations correlate more closely with disease severity than Gb3, establishing it as a superior biomarker for diagnosis and therapeutic monitoring.[5][6]

Biochemical Genesis of this compound

This compound is formed through the deacylation of globotriaosylceramide by acid ceramidase. This process, which occurs within the lysosome, is exacerbated by the accumulation of Gb3 due to α-Gal A deficiency. The resulting lyso-Gb3 is then released from the cells and circulates in the plasma, where it can exert its pathogenic effects on distant tissues and organ systems.

Figure 1: Biochemical formation of lyso-Gb3.

Lyso-Gb3 as a Clinical Biomarker

The quantification of plasma lyso-Gb3 has become an indispensable tool in the clinical management of Fabry disease. Its levels are significantly elevated in patients with the classic phenotype and to a lesser extent in those with later-onset variants, providing a reliable means of diagnosis and prognostic assessment.

Quantitative Data

The following tables summarize key quantitative data regarding lyso-Gb3 levels in Fabry disease patients and in vitro experimental models.

Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients

| Patient Group | Plasma Lyso-Gb3 (ng/mL) | Reference |

| Healthy Controls | < 0.81 | |

| Classic Fabry Males | 10.0 - 150.0+ | [7][8] |

| Classic Fabry Females | 1.0 - 20.0 | [7][8] |

| Late-Onset Fabry Males | 1.0 - 15.0 | |

| Late-Onset Fabry Females | 0.8 - 5.0 | [9] |

Table 2: Lyso-Gb3 Concentrations in Tissues of Fabry Disease Mouse Models

| Tissue | Lyso-Gb3 (nmol/g) | Reference |

| Kidney | 0.1 - 0.5 | [10] |

| Heart | 0.2 - 0.8 | [10] |

| Liver | 0.5 - 2.0 | [11] |

| Spleen | 0.1 - 0.4 | [2] |

Table 3: In Vitro Effective Concentrations of Lyso-Gb3

| Cellular Effect | Cell Type | Lyso-Gb3 Concentration | Reference |

| Smooth Muscle Cell Proliferation | Human Aortic Smooth Muscle Cells | 50 - 100 nM | [11] |

| Podocyte Injury (Increased RIPK3) | Mouse Podocytes | 100 - 200 µM | [12] |

| Pro-inflammatory Response (Notch1 activation) | Human Podocytes | 100 nM | [13] |

| Autophagy Induction | Human Retinal Pigment Epithelial Cells | 0.5 µM | [14] |

Pathogenic Mechanisms of this compound

Lyso-Gb3 exerts its detrimental effects through a multitude of interconnected signaling pathways, leading to a cascade of cellular and tissue damage.

Inflammation

Lyso-Gb3 is a potent pro-inflammatory molecule that activates the innate immune system. A key mechanism involves the activation of Toll-like receptor 4 (TLR4), which triggers the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Figure 2: Lyso-Gb3-induced TLR4 inflammatory signaling.

Fibrosis

Lyso-Gb3 contributes significantly to the development of fibrosis in target organs, particularly the kidneys and heart. It stimulates the production of pro-fibrotic factors such as Transforming Growth Factor-beta 1 (TGF-β1) in podocytes, leading to excessive extracellular matrix deposition.

Figure 3: Lyso-Gb3-induced pro-fibrotic signaling.

Podocyte Injury and Nephropathy

In the kidneys, podocytes are particularly vulnerable to the toxic effects of lyso-Gb3. Lyso-Gb3 induces podocyte injury and apoptosis through multiple mechanisms, including the activation of the Notch1 signaling pathway and the RIPK3-mediated necroptosis pathway.[12][13] This leads to proteinuria and the progression of Fabry nephropathy.

Figure 4: Lyso-Gb3-induced podocyte injury pathways.

Autophagy and Mitochondrial Dysfunction

Lyso-Gb3 has been shown to disrupt cellular homeostasis by impairing autophagy, the cellular process for degrading and recycling damaged organelles and proteins. This can lead to the accumulation of dysfunctional mitochondria, resulting in increased oxidative stress and cellular energy deficits.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. blocksandarrows.com [blocksandarrows.com]

- 7. researchgate.net [researchgate.net]

- 8. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 13. Notch Signaling in Kidney Development, Maintenance, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cellular Mechanisms of Lyso-Gb3 Induced Smooth Muscle Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Globotriaosylsphingosine (lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), is a key pathogenic lipid in Fabry disease. Beyond its role as a biomarker, lyso-Gb3 actively contributes to the pathology of the disease, notably by inducing the proliferation of vascular smooth muscle cells. This proliferation is a critical factor in the vascular remodeling, increased intima-media thickness, and subsequent cardiovascular complications observed in Fabry patients.[1][2] This technical guide provides an in-depth exploration of the cellular mechanisms underlying lyso-Gb3-induced smooth muscle proliferation, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Quantitative Analysis of Lyso-Gb3-Induced Smooth Muscle Cell Proliferation

Lyso-Gb3 has been demonstrated to be a potent mitogen for vascular smooth muscle cells. The proliferative effect is concentration-dependent, with significant stimulation observed at concentrations found in the plasma of symptomatic Fabry patients.[2][3] In contrast, structurally related lipids such as Gb3 and lactosylsphingosine (B51368) do not exhibit the same proliferative effect.[2]

Table 1: Effect of Lyso-Gb3 on Smooth Muscle Cell Proliferation

| Lyso-Gb3 Concentration (nM) | Proliferation Rate (Thymidine Incorporation, cpm) | Fold Increase vs. Control (Approx.) | Reference |

| 0 (Control) | ~2,500 | 1.0 | [2] |

| 50 | ~5,000 | 2.0 | [2] |

| 100 | ~6,000 | 2.4 | [2] |

Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Signaling Pathways in Lyso-Gb3-Induced Proliferation

The pro-proliferative effects of lyso-Gb3 on vascular smooth muscle cells are mediated by a complex network of intracellular signaling pathways. Key pathways implicated include the Extracellular signal-regulated kinase (ERK) cascade, the generation of Reactive Oxygen Species (ROS), and potential involvement of the Sphingosine-1-Phosphate (S1P) receptor and mTOR pathways.

ERK/MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a central regulator of cell proliferation. While direct quantitative data on lyso-Gb3-induced ERK1/2 phosphorylation in smooth muscle cells is not extensively detailed in the available literature, its activation is a frequently implicated downstream event in growth factor-induced smooth muscle cell proliferation. It is hypothesized that lyso-Gb3 binding to a yet-to-be-fully-characterized cell surface receptor initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes essential for cell cycle progression and proliferation.

Caption: Proposed ERK/MAPK signaling pathway activated by lyso-Gb3.

Reactive Oxygen Species (ROS)

Reactive oxygen species act as important second messengers in various cellular processes, including proliferation.[4][5] It is suggested that lyso-Gb3 may induce an increase in intracellular ROS levels in vascular smooth muscle cells. This elevation in ROS can, in turn, activate downstream signaling pathways, including the ERK/MAPK cascade, thereby contributing to cell proliferation. The precise enzymatic sources of lyso-Gb3-induced ROS in smooth muscle cells require further investigation but may involve NADPH oxidases or mitochondria.[5]

Caption: Involvement of ROS in lyso-Gb3-induced signaling.

Potential Involvement of Sphingosine-1-Phosphate (S1P) Receptors and mTOR

Recent evidence suggests a potential role for sphingosine-1-phosphate (S1P) signaling in the cardiovascular remodeling observed in Fabry disease.[1] S1P receptors are G protein-coupled receptors that, upon activation, can trigger proliferative signaling cascades, including the ERK/MAPK pathway.[6] It is plausible that some of the proliferative effects of lyso-Gb3 could be mediated through the activation of S1P receptors, either directly or indirectly.

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. The mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis and cell cycle progression.[7] Given its crucial role in cell proliferation, it is a strong candidate for involvement in lyso-Gb3-induced smooth muscle cell proliferation, although direct evidence is still emerging.[8][9]

Experimental Protocols

Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from established methods for measuring cell proliferation.[10][11][12][13]

Objective: To quantify the rate of DNA synthesis in vascular smooth muscle cells in response to lyso-Gb3 stimulation.

Materials:

-

Vascular smooth muscle cells (e.g., human aortic or coronary artery smooth muscle cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Lyso-Gb3 (synthetic)

-

[³H]-Thymidine (1 µCi/well)

-

Trichloroacetic acid (TCA), 10%

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Scintillation cocktail

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed vascular smooth muscle cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Serum Starvation: To synchronize the cells in the G₀/G₁ phase of the cell cycle, wash the cells once with serum-free medium and then incubate in serum-free medium for 24-48 hours.

-

Lyso-Gb3 Stimulation: Prepare serial dilutions of lyso-Gb3 in serum-free medium to achieve final concentrations ranging from 10 nM to 500 nM. Remove the serum-free medium from the wells and add 100 µL of the lyso-Gb3 dilutions. Include a vehicle control (serum-free medium alone). Incubate for 24 hours.

-

[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

-

Cell Lysis and DNA Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

-

Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.

-

-

Solubilization and Scintillation Counting:

-

Add 100 µL of 0.1 M NaOH to each well and incubate at room temperature for 30 minutes to solubilize the DNA.

-

Transfer the contents of each well to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, cpm) using a scintillation counter.

-

Caption: Workflow for the [³H]-thymidine incorporation assay.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is a generalized procedure for detecting phosphorylated proteins by Western blot.

Objective: To detect and quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in smooth muscle cells following lyso-Gb3 stimulation.

Materials:

-

Vascular smooth muscle cells

-

Serum-free medium

-

Lyso-Gb3

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total ERK1/2

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture smooth muscle cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with various concentrations of lyso-Gb3 for different time points (e.g., 5, 15, 30, 60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Caption: Workflow for Western blot analysis of p-ERK1/2.

Measurement of Intracellular ROS (DCF-DA Assay)

This protocol is based on the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).[3][14][15][16]

Objective: To measure the intracellular levels of reactive oxygen species in smooth muscle cells following treatment with lyso-Gb3.

Materials:

-

Vascular smooth muscle cells

-

Serum-free medium

-

Lyso-Gb3

-

2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)

-

H₂O₂ (positive control)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed smooth muscle cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Lyso-Gb3 Treatment:

-

Wash the cells with serum-free medium.

-

Treat the cells with different concentrations of lyso-Gb3 for the desired time periods. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

-

-

DCF-DA Staining:

-

Prepare a 10 µM working solution of DCF-DA in serum-free medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of the DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Remove the DCF-DA solution and wash the cells once with warm PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Alternatively, visualize the cells using a fluorescence microscope.

-

Caption: Workflow for the DCF-DA ROS detection assay.

Conclusion

Lyso-Gb3 is a critical driver of vascular smooth muscle cell proliferation, a key event in the pathogenesis of vascular remodeling in Fabry disease. The underlying cellular mechanisms involve a complex interplay of signaling pathways, with the ERK/MAPK cascade and the generation of reactive oxygen species being prominent players. Further research is warranted to fully elucidate the role of other potential mediators such as S1P receptors and the mTOR pathway, and to precisely quantify the dose- and time-dependent activation of these signaling molecules in response to lyso-Gb3. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these mechanisms further, ultimately aiding in the development of novel therapeutic strategies to mitigate the vascular complications of Fabry disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Reactive oxygen species signaling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mTOR Pathway Controls Cell Proliferation by Regulating the FoxO3a Transcription Factor via SGK1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR signalling controls the formation of smooth muscle cell-derived luminal myofibroblasts during vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR is required for pulmonary arterial vascular smooth muscle cell proliferation under chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 11. revvity.com [revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 14. abcam.com [abcam.com]

- 15. abcam.com [abcam.com]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

Globotriaosylsphingosine's Impact on Neuronal Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globotriaosylsphingosine (Lyso-Gb3), a cytotoxic lysosphingolipid that accumulates in Fabry disease, has been identified as a significant modulator of neuronal calcium signaling. This guide provides a comprehensive overview of the current understanding of Lyso-Gb3's effects, with a focus on sensory neurons where it contributes to the debilitating pain experienced by patients. We consolidate quantitative data, present detailed experimental methodologies, and visualize the proposed signaling pathways to offer a technical resource for researchers and professionals in drug development. The evidence strongly indicates that Lyso-Gb3 potentiates intracellular calcium levels primarily through the enhancement of voltage-gated calcium channel (VGCC) activity, suggesting these channels as potential therapeutic targets.

Introduction to Lyso-Gb3 and Neuronal Excitability

Fabry disease is an X-linked lysosomal storage disorder arising from deficient activity of the enzyme α-galactosidase A. This deficiency leads to the systemic accumulation of glycosphingolipids, most notably globotriaosylceramide (Gb3) and its deacylated form, this compound (Lyso-Gb3).[1][2] While Gb3 accumulation is a hallmark of the disease, circulating levels of Lyso-Gb3 are more closely associated with clinical manifestations, particularly neuropathic pain.[1][3]

Pain in Fabry disease is a critical and often early symptom, characterized by episodes of intense burning pain in the extremities (acroparesthesia) and chronic discomfort.[3] The underlying mechanism is believed to involve the sensitization of peripheral nociceptive neurons, specifically the small-diameter dorsal root ganglion (DRG) neurons responsible for transmitting pain signals.[2][3] A key cellular event in neuronal sensitization is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[2][3] This guide delves into the specific effects of Lyso-Gb3 on Ca²⁺ signaling in these neurons.

Quantitative Effects of Lyso-Gb3 on Intracellular Calcium

Studies have demonstrated a direct and dose-dependent effect of Lyso-Gb3 on intracellular Ca²⁺ concentrations in sensory neurons.[2][3] The following tables summarize the key quantitative findings from in vitro experiments on dissociated DRG neurons.

Table 1: Dose-Dependent Increase in Responsive Neurons

| Lyso-Gb3 Concentration | Percentage of Responsive DRG Neurons |

| 100 nM | 10%[1][3] |

| 1 µM | 40%[1][3] |

DRG neurons were identified as responsive if they exhibited a significant increase in intracellular Ca²⁺ upon application of Lyso-Gb3.

Table 2: Enhancement of Voltage-Gated Calcium Channel Currents

| Parameter | Control | 1 µM Lyso-Gb3 | Fold Change |

| Peak Current Density (pA/pF) at 0 mV | (Normalized to Control) | (Significantly Increased) | (Data not explicitly quantified as fold change in source) |

Application of 1 µM Lyso-Gb3 was shown to substantially enhance the peak current densities of voltage-dependent Ca²⁺ channels in small-diameter DRG neurons.[1][3] The current density of these channels was significantly increased at membrane potentials ranging from -15 mV to +35 mV.[4]

Signaling Pathways and Molecular Mechanisms

The primary mechanism by which Lyso-Gb3 elevates intracellular Ca²⁺ in sensory neurons is through the functional upregulation of voltage-gated calcium channels (VGCCs).[2][3] The exact molecular interactions are still under investigation, but the available evidence allows for the construction of a proposed signaling pathway.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized sequence of events leading to increased neuronal excitability upon exposure to Lyso-Gb3.

Caption: Proposed pathway of Lyso-Gb3-induced neuronal sensitization.

Unresolved Mechanisms

While the enhancement of VGCCs is established, several key questions remain:

-

Direct vs. Indirect Action: It is not yet clear whether Lyso-Gb3 directly binds to VGCCs or modulates their activity through an intermediate intracellular signaling cascade.[2]

-

Specific VGCC Subtypes: The specific subtypes of VGCCs (e.g., L-type, N-type, P/Q-type, T-type) affected by Lyso-Gb3 have not been identified. Pharmacological studies using specific channel blockers are needed to elucidate this.

-

Role of TRP Channels: The neurons responsive to Lyso-Gb3 are also sensitive to capsaicin, indicating the expression of TRPV1 channels, which are themselves Ca²⁺-permeable.[3] The potential modulation of TRPV1 channels by Lyso-Gb3 and their contribution to the overall Ca²⁺ influx requires further investigation.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the effects of Lyso-Gb3 on neuronal calcium signaling.

Calcium Imaging in DRG Neurons

This protocol is designed to measure changes in intracellular calcium concentration using a ratiometric fluorescent indicator.

References

- 1. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - UCL Discovery [discovery.ucl.ac.uk]

Globotriaosylsphingosine: A Biomarker Beyond Fabry Disease? An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Globotriaosylsphingosine (Lyso-Gb3), a deacylated derivative of globotriaosylceramide (Gb3), is a well-established and highly sensitive biomarker for the diagnosis and therapeutic monitoring of Fabry disease. However, emerging evidence indicates that elevated levels of Lyso-Gb3 are not exclusive to Fabry disease and may serve as a biomarker for other lysosomal storage diseases (LSDs). This technical guide provides a comprehensive overview of the current understanding of Lyso-Gb3 as a biomarker in non-Fabry LSDs, including quantitative data, detailed experimental protocols for its measurement, and an exploration of the potential underlying biochemical mechanisms.

Introduction

Lysosomal storage diseases are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation is due to deficiencies in specific lysosomal enzymes or related proteins. While the primary storage material defines each LSD, secondary accumulation of other substrates is a known phenomenon that can contribute to the complex pathophysiology of these disorders.

This compound (Lyso-Gb3) is formed by the deacylation of Gb3. In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the primary accumulation of Gb3 and a subsequent marked increase in Lyso-Gb3 in plasma, urine, and tissues. Recent studies, however, have reported elevated Lyso-Gb3 in other LSDs, suggesting a broader utility for this biomarker. This guide delves into these findings, providing a critical resource for researchers and clinicians in the field of lysosomal storage diseases.

Lyso-Gb3 in Lysosomal Storage Diseases Other Than Fabry Disease

Systematic screening of knockout cell line models for 25 different LSDs has revealed that elevated Lyso-Gb3 is not unique to Fabry disease. Significant increases have been observed in cell models of Mucolipidosis II/III (ML II/III) and combined saposin deficiency [1][2][3]. Furthermore, studies on patient samples have confirmed elevated Lyso-Gb3 levels in individuals with neuronopathic forms of Mucopolysaccharidoses (MPS) , specifically MPS I, MPS II, and MPS III [4][5][6].

Quantitative Data Presentation

The following tables summarize the quantitative data on Lyso-Gb3 levels in various non-Fabry LSDs based on available literature.

Table 1: Lyso-Gb3 Levels in Mucopolysaccharidosis (MPS) Patient Samples [5][6]

| Disease Type | Patient Cohort | Lyso-Gb3 Concentration (ng/mL) | Control Group (ng/mL) | Fold Increase (approx.) |

| MPS I | Untreated | 3.07 ± 1.55 | 0.87 ± 0.55 | 3.5 |

| MPS II | Untreated | 5.24 ± 2.13 | 0.87 ± 0.55 | 6.0 |

| MPS III | Untreated | 6.82 ± 3.69 | 0.87 ± 0.55 | 7.8 |

| MPS IVA | N/A | 0.99 ± 0.38 | 0.87 ± 0.55 | No significant increase |

| MPS VI | N/A | 1.26 ± 0.39 | 0.87 ± 0.55 | No significant increase |

Table 2: Lyso-Gb3 Levels in Mucolipidosis II/III (ML II/III) and Combined Saposin Deficiency Cell Models [1][2]

| Disease Model | Cell Type | Lyso-Gb3 Concentration | Control Cells | Fold Increase (approx.) |

| ML II/III (GNPTAB KO) | HeLa Cells | 0.70 pmol/10⁶ cells | 0.30 pmol/10⁶ cells | 2.3 |

| Combined Saposin Deficiency (PSAP KO) | HeLa Cells | >3-fold increase relative to control | N/A | >3 |

| ML II/III Patient | Skin Fibroblasts | Significantly elevated vs. normal | Normal Skin Fibroblasts | N/A |

Proposed Biochemical Mechanisms for Elevated Lyso-Gb3 in Non-Fabry LSDs

The elevation of Lyso-Gb3 in LSDs other than Fabry disease is considered a secondary event. The precise molecular pathways are still under investigation, but several hypotheses have been proposed.

Mucolipidosis II/III (I-cell disease)

In ML II/III, the deficiency of the GlcNAc-1-phosphotransferase enzyme leads to the failure of mannose-6-phosphate (B13060355) tagging of multiple lysosomal hydrolases. This results in their mis-sorting and secretion from the cell, leading to a functional deficiency of many lysosomal enzymes, including those involved in glycosphingolipid catabolism. The generalized lysosomal dysfunction is thought to indirectly impair the degradation of Gb3, leading to its accumulation and subsequent conversion to Lyso-Gb3[1].

Neuronopathic Mucopolysaccharidoses (MPS I, II, and III)

In neuronopathic MPS, the primary defect is the inability to degrade glycosaminoglycans (GAGs), particularly heparan sulfate (B86663). One hypothesis suggests that the massive accumulation of GAGs within the lysosome creates a "traffic jam," non-specifically inhibiting the function of other lysosomal enzymes, including those in the glycosphingolipid degradation pathway. Another theory posits a more specific interaction where the accumulation of certain lipids, like lactosylceramide (B164483) (a precursor to Gb3), is a secondary event that then leads to increased Gb3 and subsequently Lyso-Gb3[5]. In vitro studies have shown that heparan sulfate does not directly inhibit α-galactosidase A activity, supporting the idea of an indirect mechanism[4][5].

Combined Saposin Deficiency

Saposins are small glycoproteins that are essential for the catalytic activity of several lysosomal hydrolases involved in the degradation of glycosphingolipids. Prosaposin is a precursor protein that is cleaved into four saposins (A, B, C, and D). In combined saposin deficiency, a mutation in the PSAP gene leads to a lack of all four saposins. Saposin B is known to be involved in the degradation of Gb3. Therefore, the absence of saposin B directly impairs the breakdown of Gb3, leading to its accumulation and the subsequent formation of Lyso-Gb3[1][7].

Experimental Protocols: Quantification of Lyso-Gb3 by LC-MS/MS

The gold standard for the quantification of Lyso-Gb3 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.

Sample Preparation (from Dried Blood Spots - DBS)

-

Punching: A 3.2 mm disc is punched from the dried blood spot into a 96-well plate.

-

Internal Standard Addition: An internal standard solution (e.g., deuterated Lyso-Gb3) in methanol (B129727) is added to each well.

-

Extraction: The plate is sealed and incubated with shaking for 30-60 minutes at room temperature to extract the analytes.

-

Centrifugation: The plate is centrifuged to pellet the DBS paper.

-

Supernatant Transfer: The supernatant is transferred to a new 96-well plate for analysis.

LC-MS/MS Analysis

-

Chromatography: Reverse-phase liquid chromatography is typically used to separate Lyso-Gb3 from other components in the extract.

-

Column: A C8 or C18 column is commonly employed.

-

Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid, is used for elution.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode is used for detection and quantification.

-

MRM Transition for Lyso-Gb3: m/z 786.6 -> 282.2

-

MRM Transition for Internal Standard (e.g., d5-Lyso-Gb3): m/z 791.6 -> 287.2

-

Table 3: Example LC-MS/MS Parameters [8][9][10][11]

| Parameter | Setting |

| Chromatography System | UPLC or HPLC |

| Column | C8 or C18, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Gradient | A time-programmed gradient from low to high organic phase |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lyso-Gb3 Transition | m/z 786.6 -> 282.2 |

| Internal Standard Transition | Dependent on the labeled standard used |

Clinical and Research Implications

The finding that Lyso-Gb3 is elevated in several LSDs beyond Fabry disease has important implications:

-

Differential Diagnosis: While a significantly elevated Lyso-Gb3 level is highly indicative of Fabry disease, milder elevations could warrant further investigation to rule out other LSDs, particularly in the context of neurological symptoms.

-

Pathophysiological Insights: The secondary accumulation of Lyso-Gb3 in other LSDs suggests a complex interplay between different metabolic pathways within the lysosome. Understanding these connections may reveal novel therapeutic targets for a broader range of LSDs.

-

Biomarker for other LSDs: For diseases like ML II/III, which lack a reliable biomarker, cellular Lyso-Gb3 could potentially serve as a tool for monitoring disease progression and response to therapy[1][2][3].

Conclusion

While this compound remains a cornerstone in the diagnosis and management of Fabry disease, its role as a biomarker is expanding. Evidence of its elevation in Mucolipidosis II/III, combined saposin deficiency, and neuronopathic Mucopolysaccharidoses opens new avenues for research into the interconnectedness of lysosomal metabolic pathways. For researchers and drug development professionals, these findings underscore the importance of a multi-faceted approach to biomarker discovery and interpretation in the complex landscape of lysosomal storage diseases. Further studies are warranted to fully elucidate the mechanisms of secondary Lyso-Gb3 accumulation and to validate its clinical utility in these non-Fabry disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Lyso-Gb3 Is a Biomarker for Mucolipidosis II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elevated LysoGb3 Concentration in the Neuronopathic Forms of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Early Indicators of Globotriaosylsphingosine Accumulation in Pediatric Fabry Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues throughout the body. While Fabry disease affects multiple organ systems, its insidious onset often begins in childhood. Early recognition and intervention are critical to mitigate irreversible organ damage. This technical guide provides an in-depth overview of the early indicators of lyso-Gb3 accumulation in pediatric patients, focusing on clinical manifestations, biochemical markers, and the underlying cellular mechanisms.

II. Early Clinical Manifestations in Pediatric Fabry Disease

The initial symptoms of Fabry disease in children are often non-specific and can be mistaken for other common pediatric conditions, leading to diagnostic delays. The accumulation of lyso-Gb3 is a key driver of these early clinical signs.

Key Early Symptoms:

-

Neuropathic Pain (Acroparathesia): This is one of the most common and earliest symptoms, typically manifesting as episodic or chronic burning, tingling, or shooting pain in the hands and feet. These episodes can be triggered by fever, exercise, stress, or changes in temperature.

-

Gastrointestinal (GI) Distress: Children with Fabry disease frequently experience a range of GI symptoms, including abdominal pain, cramping, nausea, diarrhea, and constipation.

-

Hypohidrosis and Heat Intolerance: A decreased ability to sweat is a characteristic feature, leading to overheating, fatigue, and an intolerance to physical activity and warm environments.

-

Angiokeratomas: These are small, dark red to blue-black skin lesions that are flat or slightly raised. While they can appear anywhere on the body, they are most commonly found in the "bathing trunk" area (from the umbilicus to the knees).

-

Corneal Verticillata: This refers to a whorl-like pattern of golden-brown or gray opacities in the cornea, detectable by a slit-lamp examination. It is a very common early sign but does not typically affect vision.

-

Fatigue: Persistent and often debilitating fatigue is a common complaint among pediatric patients.

III. Biochemical Markers: this compound (Lyso-Gb3)

Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease. Unlike Gb3, which can be elevated in other conditions, lyso-Gb3 is highly specific to Fabry disease. Elevated levels of plasma and urinary lyso-Gb3 are often detectable from birth, particularly in males with the classic phenotype.[1]

Data Presentation: Lyso-Gb3 Levels in Fabry Disease

While comprehensive data specifically for pediatric age groups is limited, the following tables summarize the general findings for plasma and urinary lyso-Gb3 levels in Fabry disease patients. It is important to note that lyso-Gb3 levels are generally higher in males than in females.[2][3]

Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease

| Patient Group | Median Plasma Lyso-Gb3 (ng/mL) | Range (ng/mL) | Reference |

| Healthy Controls (Male) | 0.42 | 0.24 - 0.81 | [2] |

| Healthy Controls (Female) | 0.44 | 0.25 - 0.74 | [2] |

| Fabry Patients (Male) | 14.50 | Markedly elevated | [2] |

| Fabry Patients (Female) | 2.79 | Overlap with healthy individuals | [2] |

Table 2: Urinary Lyso-Gb3 Concentrations in Fabry Disease

| Patient Group | Urinary Lyso-Gb3 Levels | Correlation with Disease Severity | Reference |

| Healthy Controls | Not detectable | N/A | [4] |

| Fabry Patients (Male) | Higher concentrations | Correlates with mutation type and ERT status | [4] |

| Fabry Patients (Female) | Lower concentrations than males | Correlates with mutation type and ERT status | [4] |

IV. Experimental Protocols: Quantification of Lyso-Gb3

The accurate quantification of lyso-Gb3 is essential for diagnosis, monitoring disease progression, and assessing therapeutic response. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology for Plasma Lyso-Gb3 Quantification by LC-MS/MS

This protocol synthesizes information from multiple published methods.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract lyso-Gb3 from plasma and remove interfering substances.

-

Materials:

-

Patient plasma (EDTA or citrate)

-

Internal Standard (IS): N-glycinated lyso-Gb3 derivative or a commercially available stable isotope-labeled lyso-Gb3.

-

Methanol

-

Chloroform

-

Water

-

SPE cartridges (e.g., C18)

-

-

Procedure:

-

To 100 µL of plasma, add the internal standard.

-

Add 1 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

-

2. Liquid Chromatography

-

Objective: To separate lyso-Gb3 from other components in the extracted sample.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to elute lyso-Gb3.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Tandem Mass Spectrometry

-

Objective: To detect and quantify lyso-Gb3 with high sensitivity and specificity.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard.

-

Lyso-Gb3 Transition (example): m/z 786.5 → 282.3

-

Internal Standard Transition: Dependent on the specific IS used.

-

-

Data Analysis: The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.

V. Pathophysiological Mechanisms and Signaling Pathways

The accumulation of lyso-Gb3 triggers a cascade of cellular events that contribute to the pathophysiology of Fabry disease. Understanding these pathways is crucial for the development of targeted therapies.

A. Neuropathic Pain: Calcium Signaling in Sensory Neurons

Lyso-Gb3 has been shown to directly sensitize peripheral nociceptive neurons, contributing to the characteristic neuropathic pain in Fabry disease.[5] It achieves this by modulating intracellular calcium levels.[5]

B. Vascular Remodeling: Smooth Muscle Cell Proliferation

Lyso-Gb3 contributes to the vascular pathology observed in Fabry disease by promoting the proliferation of vascular smooth muscle cells (VSMCs), potentially through the activation of the MAPK/ERK signaling pathway.[6]

C. Endothelial Dysfunction: Autophagy-Dependent Necroptosis

Recent evidence suggests that lyso-Gb3 can induce endothelial dysfunction through a novel pathway involving autophagy-dependent necroptosis, a form of programmed cell death.[7]

VI. Conclusion

The early diagnosis of Fabry disease in pediatric patients is paramount to improving long-term outcomes. A thorough understanding of the early clinical indicators, coupled with the sensitive and specific measurement of lyso-Gb3, provides a powerful diagnostic and monitoring tool. Further research into the intricate signaling pathways initiated by lyso-Gb3 accumulation will continue to uncover novel therapeutic targets for this debilitating disease. This guide serves as a foundational resource for professionals dedicated to advancing the understanding and treatment of Fabry disease in the pediatric population.

References

- 1. Lyso-globotriaosylsphingosine (lyso-Gb3) levels in neonates and adults with the Fabry disease later-onset GLA IVS4+919G>A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical significance of plasma this compound levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 7. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pathophysiological Role of Globotriaosylsphingosine in Cardiac Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Globotriaosylsphingosine (Lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), has emerged as a critical pathogenic molecule in the development of cardiac pathology in Fabry disease. This lysosomal storage disorder, caused by deficient α-galactosidase A activity, leads to the systemic accumulation of Gb3 and a significant increase in circulating Lyso-Gb3. While Gb3 accumulation within cardiomyocytes was initially considered the primary driver of Fabry cardiomyopathy, a growing body of evidence implicates Lyso-Gb3 as a key mediator of a complex cascade of cellular and molecular events. This technical guide provides a comprehensive overview of the pathophysiological role of Lyso-Gb3 in cardiac tissue, detailing its impact on signaling pathways, cellular function, and tissue remodeling. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.

Introduction

Fabry disease is an X-linked lysosomal storage disorder characterized by the progressive accumulation of glycosphingolipids, primarily Gb3, in various cells and tissues.[1] Cardiac involvement is a major cause of morbidity and mortality in patients with Fabry disease, manifesting as left ventricular hypertrophy (LVH), fibrosis, arrhythmias, and heart failure.[2][3][4] While Gb3 storage within cardiomyocytes, endothelial cells, and fibroblasts contributes to the cardiac phenotype, the soluble metabolite Lyso-Gb3 is now recognized as a potent bioactive lipid with far-reaching pathological consequences.[1][5] Elevated plasma levels of Lyso-Gb3 are a hallmark of Fabry disease and are associated with disease severity and adverse clinical outcomes.[6][7] This guide will delve into the specific mechanisms by which Lyso-Gb3 drives cardiac pathophysiology.

Data Presentation: Quantitative Effects of Lyso-Gb3 on Cardiac Parameters

The following tables summarize quantitative data from studies investigating the impact of Lyso-Gb3 on key cardiac parameters.

Table 1: Plasma Lyso-Gb3 Levels in Fabry Disease Patients with Cardiac Involvement

| Patient Cohort | Lyso-Gb3 Concentration (nM) | Key Cardiac Finding | Reference |

| Fabry Disease Males (N215S mutation) | 9.7 ± 1.0 (mean ± SEM) | 47% developed left ventricular hypertrophy.[2][6] | [2][6] |

| Fabry Disease Females (N215S mutation) | 5.4 ± 0.8 (mean ± SEM) | 47% developed left ventricular hypertrophy.[2][6] | [2][6] |

| Classical Fabry Disease Patients | Significantly higher than cardiac variant patients | - | [2][6] |

| Healthy Controls | Undetectable or very low | No cardiac hypertrophy | [2][6] |

| Fabry Patients with LVH | Higher levels | Positive correlation with Left Ventricular Mass Index (LVMI).[8][9] | [8][9] |

Table 2: Experimental Evidence of Lyso-Gb3-Induced Cardiac Pathology

| Experimental Model | Lyso-Gb3 Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 µM | Increased necroptosis and inflammation.[10] | [10] |

| ARPE-19 cells (retinal pigment epithelial) | 0.5 µM | Induced autophagy-dependent necroptosis.[10] | [10] |

| Cultured Kidney Cells | Concentrations found in Fabry patients | Induced oxidative DNA damage.[11] | [11] |

| Sensory Neurons | 100 nM - 1 µM | Enhanced voltage-gated calcium currents, causing pain.[12] | [12] |

| GlaKO Mouse Model | Endogenously elevated | Mild cardiomegaly and increased left ventricular volume.[13][14][15] | [13][14][15] |

| G3Stg/GlaKO Mouse Model | Higher endogenous elevation than GlaKO | Hypertrophic hypercontractile cardiomyopathy.[13][14] | [13][14] |

Key Pathophysiological Mechanisms and Signaling Pathways

Lyso-Gb3 exerts its detrimental effects on cardiac tissue through a multitude of interconnected signaling pathways, leading to endothelial dysfunction, inflammation, hypertrophy, and fibrosis.

Endothelial Dysfunction and Inflammation

Lyso-Gb3 is a potent trigger of endothelial dysfunction, a critical early event in Fabry cardiomyopathy. It promotes a pro-inflammatory and pro-thrombotic state.

-

Autophagy-Dependent Necroptosis: Lyso-Gb3 induces necroptosis, a form of programmed necrosis, in endothelial cells through an autophagy-dependent mechanism.[10][16][17] This process involves the activation of Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like (MLKL) protein.[10]

-

Pro-inflammatory Signaling: Lyso-Gb3 can act as a damage-associated molecular pattern (DAMP), binding to Toll-like receptor 4 (TLR4).[18][19] This interaction activates downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[18][19]

Cardiomyocyte Hypertrophy and Fibrosis

Lyso-Gb3 directly contributes to the development of left ventricular hypertrophy and interstitial fibrosis, key features of Fabry cardiomyopathy.

-

Proliferation and Hypertrophy: Lyso-Gb3 has been shown to stimulate the proliferation of vascular smooth muscle cells and cardiomyocytes.[1] This contributes to the increased wall thickness observed in Fabry disease.

-

Fibrotic Pathways: Lyso-Gb3 can influence cardiac fibroblasts, promoting their differentiation into myofibroblasts, which are key producers of extracellular matrix proteins like collagen.[18] The activation of transforming growth factor-β (TGF-β) signaling is implicated in this process, leading to progressive cardiac fibrosis.[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Lyso-Gb3's effects on cardiac tissue.

In Vitro Model of Lyso-Gb3-Induced Endothelial Dysfunction

This protocol is adapted from studies investigating the effects of Lyso-Gb3 on human umbilical vein endothelial cells (HUVECs).[10]

Objective: To induce and assess endothelial cell necroptosis and inflammation following Lyso-Gb3 treatment.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

M200 medium with Low Serum Growth Supplement (LSGS)

-

This compound (Lyso-Gb3)

-

3-methyladenine (3-MA, autophagy inhibitor)

-

Necrostatin-1 (B1678002) (necroptosis inhibitor)

-

GSK'872 (RIPK3 inhibitor)

-

Phosphate-buffered saline (PBS)

-

Protein lysis buffer and protease/phosphatase inhibitors

-

Antibodies for Western blotting (e.g., RIPK1, RIPK3, MLKL, VCAM-1, ICAM-1)

Procedure:

-

Cell Culture: Culture HUVECs in M200 medium supplemented with LSGS at 37°C in a 5% CO2 incubator. Use cells between passages 3 and 6 for experiments.

-

Lyso-Gb3 Treatment:

-

Prepare a stock solution of Lyso-Gb3 in a suitable solvent (e.g., DMSO).

-

Seed HUVECs in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with the desired concentration of Lyso-Gb3 (e.g., 0.5 µM) for a specified duration (e.g., 24 hours).[10]

-

For inhibitor studies, pre-treat cells with 3-MA (e.g., 10 mM), necrostatin-1 (e.g., 30 µM), or GSK'872 (e.g., 30 µM) for 1-2 hours before adding Lyso-Gb3.[10]

-

-

Assessment of Necroptosis and Inflammation:

-

Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression levels of necroptosis markers (RIPK1, RIPK3, p-MLKL) and inflammatory markers (VCAM-1, ICAM-1).

-

Cell Viability Assays: Use assays such as MTT or LDH release to quantify cell death.

-

Immunofluorescence Staining of Gb3 in Endomyocardial Biopsies

This protocol is based on methods for detecting Gb3 accumulation in cardiac tissue.[20][21][22]

Objective: To visualize and quantify the accumulation of Gb3 in cardiomyocytes from endomyocardial biopsy samples.

Materials:

-

Endomyocardial biopsy tissue (fresh-frozen or formalin-fixed paraffin-embedded)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 5% bovine serum albumin)

-

Primary antibody against Gb3

-

Primary antibody against a lysosomal marker (e.g., LAMP-1)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

For frozen sections, embed the tissue in OCT compound and section using a cryostat.

-

For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

-

-

Antigen Retrieval (for paraffin (B1166041) sections): Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Immunostaining:

-

Wash sections with PBS.

-

Permeabilize the tissue sections.

-

Block non-specific binding sites with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-Gb3 and anti-LAMP-1 antibodies overnight at 4°C.[20][21][22]

-

Wash thoroughly with PBS.

-

Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstain with DAPI.

-

Wash and mount the sections with antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence microscope.

-

Quantify the Gb3 fluorescence intensity and co-localization with the lysosomal marker.

-

Conclusion

This compound is a pivotal player in the pathogenesis of Fabry cardiomyopathy. Its multifaceted effects on endothelial cells, cardiomyocytes, and fibroblasts drive a vicious cycle of inflammation, hypertrophy, and fibrosis, ultimately leading to cardiac dysfunction. A thorough understanding of the molecular mechanisms orchestrated by Lyso-Gb3 is paramount for the development of novel therapeutic strategies aimed at mitigating the devastating cardiac consequences of Fabry disease. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of Lyso-Gb3-mediated cardiotoxicity and advancing the search for more effective treatments.

References

- 1. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fabry disease cardiomyopathy: A state-of-the-art review. [sites.einsteinmed.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiac manifestations of Fabry disease in G3Stg/GlaKO and GlaKO mouse models–Translation to Fabry disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiac manifestations of Fabry disease in G3Stg/GlaKO and GlaKO mouse models–Translation to Fabry disease patients | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 17. kjpp.net [kjpp.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Identification of lysosomal and extralysosomal globotriaosylceramide (Gb3) accumulations before the occurrence of typical pathological changes in the endomyocardial biopsies of Fabry disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AB077. Identification of lysosomal and extralysosomal globotriaosylceramide (Gb3) accumulation in endomyocardial biopsies before the occurrence of typical pathological changes of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Role of Globotriaosylsphingosine (lyso-Gb3) in the Pathogenesis of Renal Dysfunction in Fabry Disease: A Technical Guide

Abstract

Fabry disease (FD) is an X-linked lysosomal storage disorder resulting from deficient α-galactosidase A (α-Gal A) activity. This enzymatic defect leads to the systemic accumulation of globotriaosylceramide (Gb3) and its deacylated, cytotoxic metabolite, globotriaosylsphingosine (lyso-Gb3).[1][2][3] Fabry nephropathy is a major cause of morbidity and mortality in patients, often progressing to end-stage renal disease.[2] While Gb3 accumulation is a hallmark of the disease, lyso-Gb3 is increasingly recognized as a primary pathogenic driver of renal injury.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms by which lyso-Gb3 contributes to renal dysfunction, focusing on its impact on podocytes and tubular epithelial cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Introduction to Fabry Nephropathy

Fabry disease is caused by mutations in the GLA gene, leading to a deficiency in the α-Gal A enzyme.[2][5] This results in the progressive accumulation of glycosphingolipids, primarily Gb3, within lysosomes of various cell types throughout the body, including renal cells.[4][6][7] The kidney is one of the most severely affected organs, with Gb3 deposition observed in podocytes, tubular epithelial cells, mesangial cells, and vascular endothelial cells.[2][4]

A critical consequence of Gb3 accumulation is its conversion to lyso-Gb3, a more soluble and cytotoxic molecule that circulates in the plasma.[5][6] Elevated plasma and urinary lyso-Gb3 levels are considered more indicative of disease severity and progression than Gb3 levels.[1][5][8] Lyso-Gb3 actively participates in cellular pathology by triggering a cascade of events, including inflammation, fibrosis, and apoptosis, which collectively drive the progression of Fabry nephropathy from initial podocyte injury and albuminuria to glomerulosclerosis, tubular atrophy, and ultimately, renal failure.[2][8][9]

Pathomechanisms of Lyso-Gb3 in Renal Cells

Lyso-Gb3 exerts its deleterious effects on the kidney through multiple mechanisms, primarily targeting podocytes and tubular epithelial cells.

Podocyte Injury and Dysfunction

Podocytes, terminally differentiated cells crucial for maintaining the glomerular filtration barrier, are a primary target of lyso-Gb3.[5][6] Injury to these cells is an early and critical event in the development of Fabry nephropathy, leading to proteinuria, a key prognostic indicator.[10]

-

RIPK3-Mediated Necroptosis: Lyso-Gb3 induces podocyte death through a programmed necrosis pathway known as necroptosis.[11][12] It upregulates the expression of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][11][12][13] This activation leads to increased production of reactive oxygen species (ROS), cytoskeletal rearrangement, podocyte loss, and effacement of foot processes, culminating in albuminuria.[11][12]

-

Notch1 Signaling Activation: At clinically relevant concentrations, lyso-Gb3 activates the Notch1 signaling pathway in podocytes.[10][14] This activation upregulates the Notch transcriptional target HES1 and the Notch ligand Jagged1.[10][14] The Notch1 pathway subsequently promotes pro-inflammatory and pro-fibrotic responses by activating NF-κB, which in turn increases the expression of chemokines like MCP-1 and RANTES, and extracellular matrix (ECM) proteins such as fibronectin.[10][14]

-

Cytoskeletal Rearrangement: Lyso-Gb3 treatment causes a rearrangement of the F-actin cytoskeleton in podocytes, which compromises their structural integrity and filtration function, leading to increased albumin permeability.[13]

Tubular Epithelial Cell Dysfunction

Proximal and distal tubular cells are also significantly affected by lyso-Gb3, contributing to interstitial fibrosis and tubular atrophy.

-

Epithelial-Mesenchymal Transition (EMT): Lyso-Gb3 is a potent inducer of EMT in human proximal renal tubular epithelial cells (e.g., HK-2 cells).[15][16][17] This process is primarily mediated by the upregulation of transforming growth factor-β1 (TGF-β1).[4][15][16] Activation of the TGF-β pathway leads to the phosphorylation and activation of the PI3K/AKT signaling cascade.[15][18][19] This results in the downregulation of epithelial markers (E-cadherin) and the upregulation of mesenchymal markers (N-cadherin, α-SMA), promoting a fibrotic phenotype.[15][16][17]

-

Pro-fibrotic Gene Expression: Lyso-Gb3 alters gene expression in tubular cells to favor a pro-fibrotic environment. It stimulates the synthesis of ECM proteins, including fibronectin and type IV collagen, contributing directly to interstitial fibrosis.[4][6]

Inflammation and Vascular Injury

Lyso-Gb3 fosters a chronic inflammatory state within the kidney.[2] It stimulates the proliferation of smooth muscle cells, contributing to vascular wall stiffness and injury.[6][20] The persistent activation of inflammatory pathways, such as NF-κB, by lyso-Gb3 in both podocytes and tubular cells leads to the recruitment of immune cells and the sustained production of pro-inflammatory cytokines and chemokines, further driving tissue damage and fibrosis.[2][9][10]

Quantitative Data Summary

The following tables summarize quantitative data from key in vitro and in vivo studies investigating the effects of lyso-Gb3 on renal cells.

Table 1: In Vitro Effects of Lyso-Gb3 on Podocyte Viability and Signaling

| Cell Type | Lyso-Gb3 Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| Mouse Podocytes | 50-200 nM | 24 h | Dose-dependent decrease in cell viability. | [11] |

| Mouse Podocytes | 200 nM | Not Specified | Increased RIPK3 protein levels. | [11] |

| Human Podocytes | 100 nM | 24 h | Upregulation of MCP-1 and RANTES mRNA. | [10] |

| Human Podocytes | 100 nM | 24 h | Upregulation of Jagged1 and fibronectin mRNA. | [10] |